molecular formula C13H14ClFN4O2S B2369571 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2199371-18-9

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2369571
CAS No.: 2199371-18-9
M. Wt: 344.79
InChI Key: XRXHWXOXZWQEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a 2H-1,2,3-triazole ring and a 3-chloro-4-fluorophenylsulfonyl group. This structure combines three pharmacologically relevant motifs:

  • Piperidine: A six-membered nitrogen heterocycle that enhances solubility and bioavailability.
  • Triazole: A five-membered aromatic ring with two nitrogen atoms, known for hydrogen bonding and π-π stacking interactions, critical for target binding .
  • Chloro-fluorophenylsulfonyl group: A halogenated aromatic sulfonamide that contributes to enzyme inhibition and metabolic stability .

The compound’s molecular formula is C₁₃H₁₄ClFN₄O₂S, with a molecular weight of 344.79 g/mol (based on its structural analog in ). Its unique structural synergy positions it as a candidate for drug discovery, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-7-3-10(4-8-18)19-16-5-6-17-19/h1-2,5-6,9-10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXHWXOXZWQEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form 3-chloro-4-fluorobenzenesulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form 1-(3-chloro-4-fluorophenylsulfonyl)piperidine.

    Click chemistry: The final step involves the reaction of the piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds containing the triazole and sulfonamide functionalities exhibit potent antifungal properties. For instance, compounds similar to 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been synthesized and tested against various strains of Candida species. The findings indicated that some derivatives showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Antimalarial Activity

In silico studies have suggested that triazole-containing compounds can serve as potential antimalarial agents. A virtual library of triazolo-pyridine sulfonamides was screened for activity against Plasmodium falciparum, leading to the identification of several promising candidates with IC50 values ranging from 2.24 to 4.98 µM . The structural similarities between these compounds and this compound suggest that it may also exhibit similar antimalarial properties.

Enzyme Inhibition Studies

The sulfonamide group in this compound is known for its ability to inhibit various enzymes. Research has shown that derivatives bearing this moiety can act as effective inhibitors of acetylcholinesterase and urease. In particular, compounds related to this compound have been evaluated for their enzyme inhibitory activities, demonstrating significant effects against bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for some derivatives were reported to be as low as 0.63 µM .

Synthesis and Biological Evaluation

A series of novel compounds were synthesized based on the piperidine scaffold incorporating the triazole and sulfonamide functionalities. These compounds underwent rigorous biological evaluation for antifungal and antibacterial activities. The synthesis involved multistep reactions starting from readily available precursors, followed by characterization through NMR and mass spectrometry techniques .

In Silico Docking Studies

Molecular docking studies have been employed to predict the binding interactions of these compounds with target enzymes. The results indicated strong binding affinities, which correlate well with the observed biological activities. This computational approach aids in optimizing lead compounds for further development in drug discovery programs .

Mechanism of Action

The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and triazole groups are known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activities
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine C₁₃H₁₄ClFN₄O₂S 344.79 2H-triazole, chloro-fluorophenylsulfonyl Antimicrobial, enzyme inhibition (hypothesized)
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine C₁₃H₁₄ClFN₄O₂S 344.79 1H-triazole regioisomer Enzyme inhibition (e.g., kinases)
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(1-methylpyrazol-4-yl)piperidine C₁₅H₁₆ClFN₄O₂S 378.83 Pyrazole instead of triazole Antibacterial, receptor modulation
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(2H-triazol-2-yl)piperidine C₁₇H₂₂N₄O₂S 346.45 Tetrahydronaphthalene sulfonyl group Anticancer (via tubulin inhibition)
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine C₁₂H₁₅ClNO₄S₂ 336.84 Dual sulfonyl groups, no heteroaromatic ring Antibacterial, enzyme inhibition
Key Observations:

Aromatic Substituents : Replacing the triazole with pyrazole () reduces π-π stacking capacity but introduces a methyl group, enhancing lipophilicity and membrane permeability.

Sulfonyl Group Variations : The tetrahydronaphthalene sulfonyl group () increases molecular weight and lipophilicity, possibly improving blood-brain barrier penetration for CNS targets.

Biological Activity

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and structural features that contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C11H10ClFN4O2SC_{11}H_{10}ClFN_4O_2S, with a molecular weight of approximately 316.74 g/mol. The chemical structure includes a piperidine ring substituted with a triazole moiety and a sulfonyl group attached to a chloro-fluorobenzene fragment. This unique structure is essential for its biological activity.

The compound has been studied for its inhibitory effects on various biological targets, including enzymes involved in cancer progression. It has shown promising results as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. In vitro studies indicate that it can effectively inhibit cell growth in cancer cell lines, demonstrating IC50 values as low as 0.15 μM in specific assays .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (μM) Reference
SJSA-10.15
Other LinesVaries

These results indicate that the compound exhibits significant potency against specific cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. The following table presents the IC50 values for tyrosinase inhibition:

Compound IC50 (μM) Reference
This compound0.45
Kojic Acid0.60

The data suggest that this compound is a potent inhibitor of tyrosinase compared to standard reference compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds incorporating the 3-chloro-4-fluorophenyl motif. For instance:

  • MDM2 Inhibition Study : A study demonstrated that oral administration of related compounds resulted in significant activation of p53 and induction of apoptosis in tumor tissues . This suggests that similar mechanisms may be at play for our compound.
  • Tyrosinase Inhibition : Research indicated that derivatives containing the 3-chloro-4-fluorophenyl group showed enhanced inhibitory activity against tyrosinase due to favorable interactions with the enzyme's active site .

Q & A

Q. What are the recommended synthetic routes for 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of sulfonyl chloride intermediates with triazole-containing precursors. For example, analogous compounds are synthesized via refluxing precursors with dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate ring closure . Optimization includes adjusting solvent polarity (e.g., DMSO or ethanol) and catalyst ratios to improve yield. Purification via recrystallization or chromatography ensures >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying sulfonyl and triazole moieties, while infrared (IR) spectroscopy confirms functional groups like S=O (1100–1300 cm⁻¹) and C-N (triazole ring, ~1500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s sulfonyl group confers moderate hydrophobicity. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers containing ≤1% Tween-80 to prevent aggregation. Solubility can be experimentally validated via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The 3-chloro-4-fluorophenylsulfonyl group acts as a strong electron-withdrawing group, activating the piperidine ring for nucleophilic attack. Computational studies (DFT) suggest the triazole’s π-stacking interactions stabilize transition states, as observed in analogous triazolopyridazine systems .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

Substituting the triazole with other heterocycles (e.g., oxadiazoles) reduces target affinity by ~40%, while fluorination at the phenyl ring enhances metabolic stability (Table 1). SAR data from analogous compounds show EC₅₀ values correlate with substituent electronegativity .

Table 1: Substituent Effects on Activity

SubstituentEC₅₀ (μM)Metabolic Stability (t₁/₂)
3-Cl,4-F-phenyl0.126.8 h
4-F-phenyl0.454.2 h
2-Thiophene1.202.1 h

Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?

Degradation occurs via sulfonyl group hydrolysis at physiological pH. Stabilization strategies include:

  • Buffering assay media to pH 6.5–7.0.
  • Adding antioxidants (e.g., ascorbic acid) to prevent oxidation .

Q. How should conflicting data in target binding assays be resolved?

Orthogonal assays (e.g., SPR, ITC) validate binding affinity. For example, discrepancies between fluorescence polarization (FP) and surface plasmon resonance (SPR) data may arise from FP’s sensitivity to fluorescent impurities. Repurify the compound and confirm binding via ITC .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability. Intravenous administration (1–5 mg/kg) establishes baseline pharmacokinetic parameters (Cmax, AUC), while LC-MS/MS quantifies plasma concentrations. Hepatic microsome assays predict species-specific metabolism .

Q. How can computational tools predict metabolic degradation pathways?

Use software like Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., sulfonyl group hydrolysis, triazole oxidation). MD simulations reveal solvent accessibility of reactive groups, guiding structural modifications to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.